(2-Chloro-3-fluorophenyl)methanamine hydrochloride
Overview
Description
(2-Chloro-3-fluorophenyl)methanamine hydrochloride is an organic compound with the molecular formula C7H7ClFN·HCl It is a derivative of methanamine, where the phenyl ring is substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-3-fluorophenyl)methanamine hydrochloride typically involves the reaction of 2-chloro-3-fluorobenzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-3-fluorophenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenylmethanamines, while coupling reactions can produce biaryl derivatives .
Scientific Research Applications
(2-Chloro-3-fluorophenyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chloro-3-fluorophenyl)methanamine hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary but often include modulation of biochemical processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- (3-Chloro-2-fluorophenyl)methanamine
- (2-Chloro-4-fluorophenyl)methanamine
- (2-Chlorophenyl)(4-fluorophenyl)methanamine hydrochloride
Uniqueness
(2-Chloro-3-fluorophenyl)methanamine hydrochloride is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different chemical and biological properties compared to its similar compounds .
Properties
IUPAC Name |
(2-chloro-3-fluorophenyl)methanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN.ClH/c8-7-5(4-10)2-1-3-6(7)9;/h1-3H,4,10H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IONJNTZSNXRLAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Cl)CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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